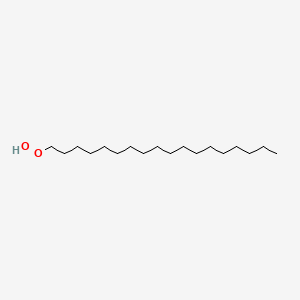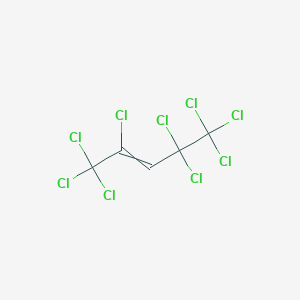
Tris(butoxymethyl)(oxo)-lambda~5~-phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(butoxymethyl)(oxo)-lambda~5~-phosphane is a coordination compound containing a phosphorus atom bonded to three butoxymethyl groups and an oxo ligand
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tris(butoxymethyl)(oxo)-lambda~5~-phosphane typically involves the reaction of a phosphorus precursor with butoxymethyl reagents under controlled conditions. One common method is the reaction of phosphorus trichloride with butoxymethanol in the presence of a base, such as triethylamine, to form the desired compound. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include the careful control of reaction conditions, such as temperature, pressure, and the stoichiometry of reactants, to ensure high yield and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, is also essential to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
Tris(butoxymethyl)(oxo)-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: The butoxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines. Substitution reactions can lead to a variety of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
Tris(butoxymethyl)(oxo)-lambda~5~-phosphane has several scientific research applications, including:
Wirkmechanismus
The mechanism by which Tris(butoxymethyl)(oxo)-lambda~5~-phosphane exerts its effects involves its ability to coordinate with metal centers and participate in various chemical reactions. The oxo ligand plays a crucial role in stabilizing high oxidation states of metals, while the butoxymethyl groups provide steric and electronic effects that influence the compound’s reactivity. The molecular targets and pathways involved depend on the specific application and the nature of the metal complexes formed .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tris(hydroxymethyl)phosphine: Similar in structure but with hydroxymethyl groups instead of butoxymethyl.
Tris(2-carboxyethyl)phosphine: Contains carboxyethyl groups, commonly used as a reducing agent in biochemistry.
Uniqueness
Tris(butoxymethyl)(oxo)-lambda~5~-phosphane is unique due to the presence of butoxymethyl groups, which provide distinct steric and electronic properties compared to other tris-substituted phosphines. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Eigenschaften
CAS-Nummer |
53695-03-7 |
|---|---|
Molekularformel |
C15H33O4P |
Molekulargewicht |
308.39 g/mol |
IUPAC-Name |
1-[bis(butoxymethyl)phosphorylmethoxy]butane |
InChI |
InChI=1S/C15H33O4P/c1-4-7-10-17-13-20(16,14-18-11-8-5-2)15-19-12-9-6-3/h4-15H2,1-3H3 |
InChI-Schlüssel |
WBKFGCQFNYLDFM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOCP(=O)(COCCCC)COCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


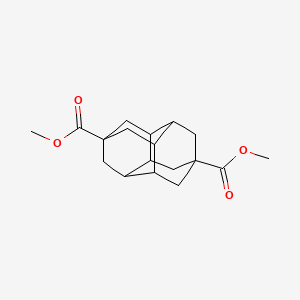
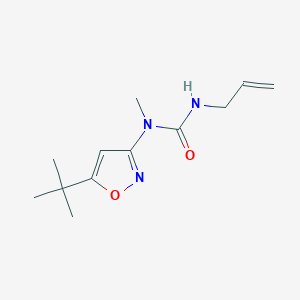
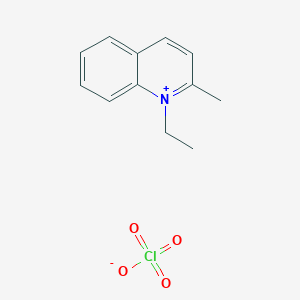
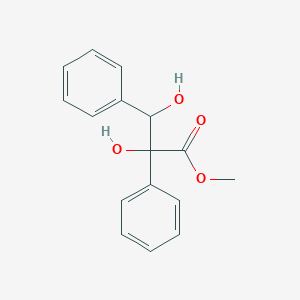
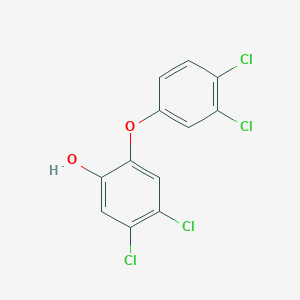


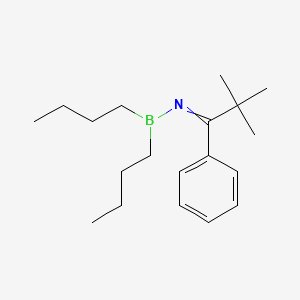
![Ethyl [(2-chlorophenyl)carbamothioyl]carbamate](/img/structure/B14643395.png)
